N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide
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Overview
Description
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide is a complex organic compound with a unique structure that includes a fluorophenyl group, a pyrrolidinone ring, and a cyclobutanecarboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is to first synthesize the 3-fluorophenyl derivative, followed by the introduction of the pyrrolidinone ring through a cyclization reaction. The final step involves the formation of the cyclobutanecarboxamide moiety under specific reaction conditions, such as the use of appropriate solvents and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound’s unique properties make it useful in various industrial processes, including the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorophenyl derivatives, pyrrolidinone-containing molecules, and cyclobutanecarboxamide analogs. Examples include:
- N-(3-(3-chlorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide
- N-(3-(3-bromophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide
Uniqueness
N-(3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl)cyclobutanecarboxamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical and biological properties
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxopyrrolidin-1-yl)propyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2/c19-15-7-1-4-13(10-15)11-16(21-9-3-8-17(21)22)12-20-18(23)14-5-2-6-14/h1,4,7,10,14,16H,2-3,5-6,8-9,11-12H2,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOWKBXGXQSJFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCC(CC2=CC(=CC=C2)F)N3CCCC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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